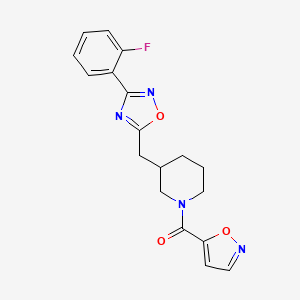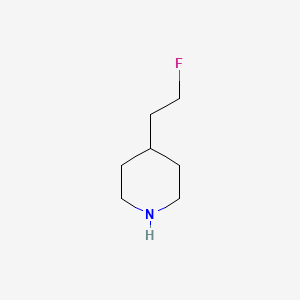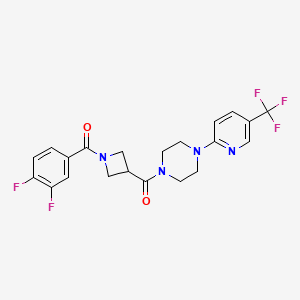
(1-(3,4-Difluorobenzoyl)azétidin-3-yl)(4-(5-(trifluorométhyl)pyridin-2-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a unique combination of azetidine, piperazine, and pyridine rings, along with multiple fluorine substitutions
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The unique structural features and fluorine content make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.
Méthodes De Préparation
The synthesis of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps, typically starting with the preparation of the azetidine and piperazine intermediates. The azetidine ring can be synthesized through ring-opening polymerization of aziridines or azetidines . The piperazine ring is often introduced via nucleophilic substitution reactions. The final compound is obtained by coupling the azetidine and piperazine intermediates with the pyridine derivative under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Analyse Des Réactions Chimiques
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the fluorinated aromatic rings.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds in the synthesis of this compound.
Mécanisme D'action
The mechanism of action of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. The azetidine and piperazine rings contribute to the compound’s overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorinated azetidine and piperazine derivatives, such as:
- 1-(2,4-Difluorobenzoyl)azetidine-3-carboxylic acid
- Fluorophenyl-substituted pyrrolidine sulfonamides
These compounds share structural similarities but differ in their specific substitutions and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Propriétés
IUPAC Name |
[1-(3,4-difluorobenzoyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F5N4O2/c22-16-3-1-13(9-17(16)23)19(31)30-11-14(12-30)20(32)29-7-5-28(6-8-29)18-4-2-15(10-27-18)21(24,25)26/h1-4,9-10,14H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMVKOFRZULLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F5N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2576310.png)
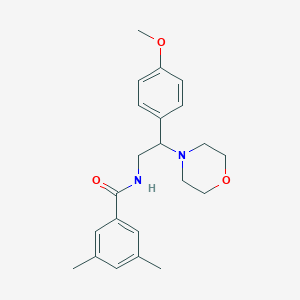
![3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2576312.png)
![3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2576314.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B2576316.png)
![3-(3,5-dimethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2576318.png)
![N-(3-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2576319.png)
![1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2576320.png)
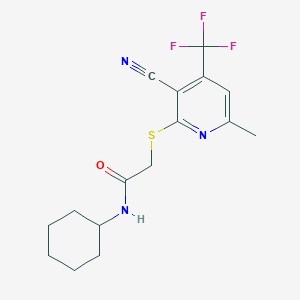
![1-(2-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2576323.png)
![1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one](/img/structure/B2576325.png)
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
